
3-(2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to the specified chemical structure typically involves multi-step organic synthesis routes. These routes may include the formation of imidazole rings, amide coupling reactions, and the introduction of sulfur-containing functional groups such as thioethers. The process aims to build the complex molecule in a step-wise fashion, ensuring the correct spatial arrangement of atoms and functional groups for desired activity and properties.
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of an imidazole ring, a thiophene moiety, and a benzamide group. X-ray diffraction studies can provide detailed insights into the crystal structure, including bond lengths, angles, and the overall three-dimensional conformation of the molecule. This structural information is crucial for understanding the compound's reactivity and interaction with biological targets.
Chemical Reactions and Properties
Compounds with this structure can undergo various chemical reactions, including nucleophilic substitution at the thioether group, electrophilic aromatic substitution on the benzene rings, and hydrolysis of the amide bond. These reactions can be utilized to further modify the compound or to explore its mechanism of action in biological systems. The compound's reactivity is influenced by the electron-donating and withdrawing effects of the substituents attached to the aromatic rings.
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility in different solvents, and stability, are influenced by their molecular structure. The presence of both polar (amide, imidazole) and nonpolar (aromatic rings) regions in the molecule affects its solubility profile, making it amenable to a range of organic and aqueous environments. These properties are critical for the compound's application in different scientific and industrial contexts.
Chemical Properties Analysis
The chemical properties, including acidity/basicity of the imidazole ring, nucleophilicity of the sulfur atom in the thioether group, and the electrophilicity of the carbonyl carbon in the amide bond, define the compound's interactions and reactivity. Understanding these properties is essential for predicting the compound's behavior in chemical reactions and biological systems, facilitating its application in the development of new materials or pharmaceutical agents.
References (Sources)
- Synthesis and structural analysis of similar compounds have been discussed in various research articles. For example, studies on the synthesis and characterization of N-substituted imidazolylbenzamides provide insights into methods that could be applicable to the synthesis of the specified compound (Morgan et al., 1990).
- The molecular structure and properties of compounds containing imidazole, thiophene, and benzamide groups can be explored through crystallography and spectroscopic methods, as demonstrated in research on related molecular structures (Sharma et al., 2016).
Wissenschaftliche Forschungsanwendungen
Cardiac Electrophysiological Activity
The compound 3-(2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide and its derivatives have been studied for their cardiac electrophysiological activity. Research indicates that some derivatives exhibit potency comparable to N-[2-(diethylamino)ethyl]-4- [(methylsulfonyl)amino]benzamide, a class III agent used in clinical trials for arrhythmias. These findings suggest the potential use of such compounds in cardiac electrophysiology (Morgan et al., 1990).
Antitumor Activities
Compounds related to 3-(2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide have been explored for their potential in treating various cancers. For instance, derivatives containing benzo[d]imidazole moiety have shown significant antitumor activities against breast adenocarcinoma, non-small cell lung cancer, and CNS cancer (Mohareb & Gamaan, 2018).
Anti-Inflammatory Activity
Research into indolyl azetidinones, which are structurally related to the compound , has revealed promising anti-inflammatory properties. The most active compounds in this category have been compared with non-steroidal anti-inflammatory drugs (NSAIDs) for their efficacy and potential side effects (Kalsi et al., 1990).
Antimicrobial and Anticonvulsant Activities
Studies have shown that various derivatives of 3-(2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide possess antimicrobial and anticonvulsant activities. These compounds have been screened for their effectiveness against a range of microbial organisms and have shown promising results in controlling convulsions (Patel et al., 2009).
Antibacterial Studies
Imidazole derivatives, including those structurally similar to the compound , have been synthesized and evaluated for their antibacterial properties. These studies provide valuable insights into the potential application of such compounds in combating bacterial infections (Ali, 2018).
Eigenschaften
IUPAC Name |
3-[2-[2-(2-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-(thiophen-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S2/c1-17-6-2-3-10-21(17)27-22(29)16-32-24-25-11-12-28(24)19-8-4-7-18(14-19)23(30)26-15-20-9-5-13-31-20/h2-14H,15-16H2,1H3,(H,26,30)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIAGBSUUDUQED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-((2-oxo-2-(o-tolylamino)ethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(1,3-Benzodioxol-5-yl)-2-pentyl[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2489709.png)


![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2489712.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2489714.png)

![1-(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-(benzo[d]isoxazol-3-yl)ethanone](/img/structure/B2489717.png)


![N-(4-chlorobenzyl)-N-[2-(4-pyridyl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]amine](/img/structure/B2489722.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)naphthalene-2-sulfonamide](/img/structure/B2489726.png)
